![molecular formula C7H16N4O2 B3285414 Ethyl (4-aminopiperazin-1-yl)carbamate CAS No. 803633-59-2](/img/structure/B3285414.png)
Ethyl (4-aminopiperazin-1-yl)carbamate
Overview
Description
Ethyl (4-aminopiperazin-1-yl)carbamate, also known as EAPC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. EAPC is a carbamate derivative that has been synthesized through various chemical methods, and its unique structure has led to numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate is not yet fully understood. However, studies have shown that Ethyl (4-aminopiperazin-1-yl)carbamate inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Ethyl (4-aminopiperazin-1-yl)carbamate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have various biochemical and physiological effects. Studies have shown that Ethyl (4-aminopiperazin-1-yl)carbamate can induce apoptosis, a process of programmed cell death, in cancer cells. Ethyl (4-aminopiperazin-1-yl)carbamate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have anticonvulsant activity and can reduce the severity and frequency of seizures.
Advantages and Limitations for Lab Experiments
Ethyl (4-aminopiperazin-1-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have low toxicity and can be administered in high doses without causing adverse effects. However, Ethyl (4-aminopiperazin-1-yl)carbamate has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can affect its activity.
Future Directions
There are several potential future directions for research on Ethyl (4-aminopiperazin-1-yl)carbamate. One area of interest is the development of new cancer drugs based on Ethyl (4-aminopiperazin-1-yl)carbamate. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate could potentially be used in the treatment of other diseases, such as epilepsy and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate and its potential applications in various fields.
Conclusion
In conclusion, Ethyl (4-aminopiperazin-1-yl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. Ethyl (4-aminopiperazin-1-yl)carbamate can be synthesized through various methods and has been studied extensively for its potential applications in the development of new drugs. While the mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate is not yet fully understood, studies have shown that it has various biochemical and physiological effects. Further studies are needed to fully understand the potential of Ethyl (4-aminopiperazin-1-yl)carbamate and its future directions in scientific research.
Scientific Research Applications
Ethyl (4-aminopiperazin-1-yl)carbamate has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use in the development of new drugs. Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer drugs. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have anticonvulsant activity and could potentially be used in the treatment of epilepsy.
properties
IUPAC Name |
ethyl N-(4-aminopiperazin-1-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-2-13-7(12)9-11-5-3-10(8)4-6-11/h2-6,8H2,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDVLBBIMCCHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1CCN(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-aminopiperazin-1-yl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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